(1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol
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Overview
Description
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols It is characterized by the presence of a fluoro and methoxy group attached to the phenyl ring, and a hydroxyl group attached to the ethan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group of 2-fluoro-4-methoxybenzaldehyde is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired (1S)-enantiomer. This can be achieved using chiral catalysts or by employing chiral chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors with optimized conditions for temperature, pressure, and solvent choice to ensure high yield and purity.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization, distillation, and chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., basic or acidic medium).
Major Products Formed
Oxidation: Formation of 2-fluoro-4-methoxyacetophenone or 2-fluoro-4-methoxybenzaldehyde.
Reduction: Formation of 2-fluoro-4-methoxyethylbenzene.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Agrochemicals: It is used in the development of agrochemical products such as herbicides and insecticides.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in biological studies to investigate its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on the cell surface, leading to modulation of cellular signaling pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-Fluoro-4-methylphenyl)ethan-1-ol
- (1S)-1-(2-Fluoro-4-chlorophenyl)ethan-1-ol
- (1S)-1-(2-Fluoro-4-nitrophenyl)ethan-1-ol
Uniqueness
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which imparts specific chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H11FO2 |
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Molecular Weight |
170.18 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m0/s1 |
InChI Key |
SPUCRPMJCHQPRC-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)F)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)F)O |
Origin of Product |
United States |
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